Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

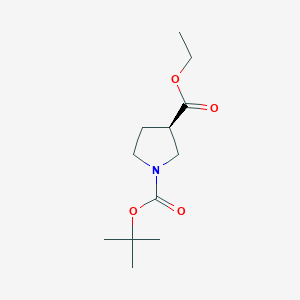

Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be synthesized through the esterification of ®-3-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Types of Reactions:

Hydrolysis: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can undergo hydrolysis in the presence of aqueous acids or bases to yield ®-3-pyrrolidinecarboxylic acid and ethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Hydrolysis: ®-3-pyrrolidinecarboxylic acid and ethanol.

Reduction: ®-1-hydroxy-3-pyrrolidinecarboxylate.

Deprotection: ®-3-pyrrolidinecarboxylate.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Physical Appearance : White solid

- Storage Conditions : 2-8 °C

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Pyrrolidine-2-carboxylate | Ester | Different ester position affects reactivity |

| Methyl (R)-Pyrrolidine-3-carboxylate | Ester | Methyl group alters physical properties |

| Pyrrolidine-3-carboxylic acid | Carboxylic acid | Non-esterified form with distinct solubility |

Organic Synthesis

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate serves as an essential intermediate in the synthesis of complex organic molecules. Its applications include:

- Peptide Synthesis : The Boc protecting group allows for selective modifications during peptide assembly, particularly in the incorporation of L-proline residues into peptides and proteins .

- Chiral Synthesis : It acts as a chiral starting material for synthesizing enantiomerically pure compounds, which are crucial in drug development due to their specific biological activities .

Pharmaceutical Development

The compound's role extends to medicinal chemistry, where it is utilized to synthesize potential therapeutic agents targeting various diseases:

- Neurological Disorders : Research indicates its application in developing drugs aimed at treating neurological conditions .

- Antiviral Compounds : Studies have explored derivatives of this compound for their potential efficacy against viruses, including SARS-CoV-2, highlighting its relevance in contemporary drug discovery efforts .

While esters like this compound typically lack direct biological targets, their hydrolysis products can exhibit pharmacological activity:

- Pyrrolidine Derivatives : The resulting compounds from hydrolysis may possess significant biological effects due to their structural properties, making them subjects of interest in pharmacology.

Synthesis of Spirocyclic Structures

A notable study demonstrated the efficient multigram synthesis of spirocyclic structures using this compound as a precursor. The research outlined a six-step synthetic route yielding high purity products suitable for further biological evaluation .

Antimicrobial and Anthelmintic Potentials

Another investigation focused on derivatives of this compound, assessing their antimicrobial and anthelmintic properties. Certain derivatives exhibited potent activity against multidrug-resistant pathogens, underscoring the compound's potential in developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the pyrrolidine ring, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized.

Vergleich Mit ähnlichen Verbindungen

Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds such as:

Ethyl ®-1-Boc-2-pyrrolidinecarboxylate: Similar structure but with the ester group at the 2-position.

Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate: Enantiomer of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate.

Methyl ®-1-Boc-3-pyrrolidinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate lies in its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.

Biologische Aktivität

Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate is a compound of significant interest in the field of medicinal chemistry due to its versatile biological activity and utility as a synthetic intermediate. This article explores its biological properties, synthesis methods, and applications in drug discovery and development.

Chemical Structure:

this compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and reactivity during chemical transformations.

Synthesis Methods:

The compound can be synthesized through various methods, including:

- Esterification: Reacting R-3-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst like concentrated sulfuric acid under reflux conditions.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors optimize reaction conditions for higher yields and consistent product quality.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its role as a precursor in the synthesis of biologically active compounds.

The mechanism involves the release of the free amine upon deprotection of the Boc group, allowing participation in various biochemical pathways. This property makes it suitable for synthesizing compounds targeting neurological disorders and other therapeutic areas.

Applications in Drug Discovery

This compound is employed extensively in research for:

- Synthesis of Pharmaceuticals: It serves as an intermediate for developing complex organic molecules, particularly those with potential therapeutic effects.

- Enzyme-Substrate Interaction Studies: The compound is utilized to investigate interactions within biological systems.

Comparative Analysis

The compound can be compared with similar derivatives, highlighting differences in biological activity based on structural modifications:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (R)-1-Boc-2-pyrrolidinecarboxylate | 2-position ester | Varies; less studied than 3-position analogs |

| Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate | Enantiomer | Different potency; chirality impacts activity |

| Mthis compound | Methyl ester | Similar applications but varied reactivity |

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various assays:

- Toll-like Receptor Agonism: Research indicates that the (R) isomer shows enhanced potency in activating Toll-like receptors compared to its (S) counterpart, suggesting potential applications in immunotherapy .

- Neuroprotective Properties: Compounds derived from this precursor have shown promise in targeting neurodegenerative diseases, highlighting its relevance in therapeutic research .

Case Studies

-

Neurodegenerative Disease Research:

- A study utilized this compound to synthesize derivatives that demonstrated neuroprotective effects in vitro, suggesting potential for treating conditions like Alzheimer's disease.

- Cancer Therapeutics:

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.